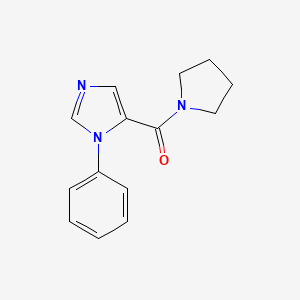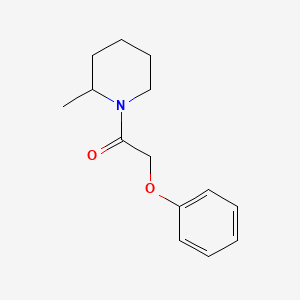
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide, commonly known as HPPH, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. HPPH is a synthetic compound that is used as a research tool to study the mechanism of action of various biological processes.
Mécanisme D'action
HPPH works by binding to specific receptors and enzymes in the body, thereby blocking their activity. It has been found to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of this transporter, HPPH increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPPH in lab experiments is its high potency and specificity. It has been found to be highly effective in inhibiting the activity of specific enzymes and receptors. However, one of the limitations of using HPPH is its potential toxicity. It is important to use HPPH in a controlled manner and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for the use of HPPH in scientific research. One area of interest is its potential use in the treatment of drug addiction. HPPH has been found to reduce the rewarding effects of drugs such as cocaine and amphetamines, which could make it a useful tool in the treatment of addiction. Another potential direction is its use in the treatment of depression. HPPH has been found to increase the levels of certain neurotransmitters that are associated with mood regulation, which could make it a useful tool in the treatment of depression.
Conclusion:
In conclusion, HPPH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of various diseases and has been found to have various biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several potential future directions for the use of HPPH in scientific research.
Méthodes De Synthèse
HPPH can be synthesized using a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-methylphenylacetyl chloride in the presence of a base. The resulting compound is then treated with hydroxylamine hydrochloride to yield HPPH.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-2-3-5-13(11)15-14(18)10-16-8-6-12(17)7-9-16/h2-5,12,17H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEAAKIDTIWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)




